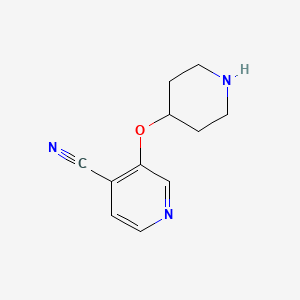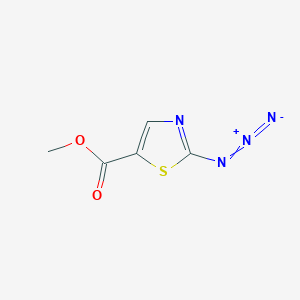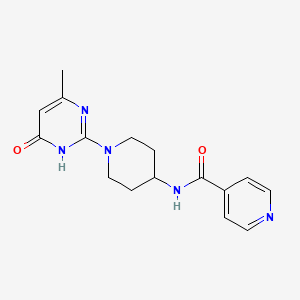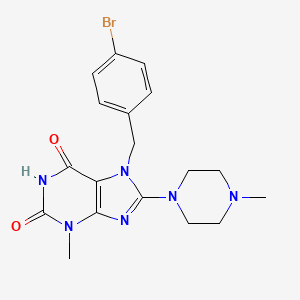![molecular formula C22H26N2O4 B2518090 7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 866156-30-1](/img/structure/B2518090.png)
7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a fused tricyclic system with a nitro group, a methyl group, and an octyl chain, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method includes:
Alkylation: The octyl chain can be introduced via an alkylation reaction, often using an alkyl halide (e.g., octyl bromide) in the presence of a strong base like potassium carbonate.
Cyclization: The formation of the oxazepine ring system may involve cyclization reactions under acidic or basic conditions, depending on the specific starting materials and intermediates used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Oxidation: Oxidative reactions can modify the methyl or octyl groups, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 7-methyl-2-amino-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity as central nervous system agents, anti-inflammatory drugs, and anticancer agents. The presence of the nitro group and the oxazepine ring system could contribute to its bioactivity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro, methyl, and octyl substituents, making it less complex and potentially less bioactive.
7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar but without the octyl chain, which may affect its solubility and bioavailability.
2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the methyl group, which could influence its reactivity and interaction with biological targets.
Uniqueness
The presence of the nitro group, methyl group, and octyl chain in 7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one makes it unique among similar compounds. These substituents can significantly influence its chemical reactivity, solubility, and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-8-nitro-5-octylbenzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-4-5-6-7-8-13-23-19-11-9-16(2)14-21(19)28-20-12-10-17(24(26)27)15-18(20)22(23)25/h9-12,14-15H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNHAGGXBIKEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C)OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2518013.png)

![5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2518017.png)

![1-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)



![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)
